Isonicotinic anhydride
Description
Historical Context of Pyridine (B92270) Carboxylic Acid Anhydrides in Organic Synthesis
The development of synthetic methods for pyridine carboxylic acid anhydrides, including isonicotinic anhydride (B1165640), has been an area of interest for chemists for many years. Early methods for preparing these anhydrides often involved the use of acid chlorides. acs.orgorgsyn.org For instance, nicotinic anhydride was first synthesized through the reaction of nicotinoyl chloride with sodium nicotinate (B505614). orgsyn.org However, these early procedures could be cumbersome and sometimes resulted in low yields.
A notable advancement came with the use of oxalyl chloride, which offered a more direct and convenient route to both nicotinic and isonicotinic anhydride. acs.org This method, a modification of a general reaction discovered by Adams and Ulich, involves the reaction of the sodium or potassium salt of the corresponding carboxylic acid with oxalyl chloride. acs.org This procedure avoids the high temperatures and the use of undesirable solvents like nitrobenzene (B124822) that were characteristic of some earlier methods. acs.org More recent developments have focused on even simpler, higher-yielding, one-pot syntheses, such as the reaction of carboxylic acids with triphenylphosphine (B44618) oxide and oxaloyl chloride, although this method was not successful for pyridine-3-carboxylic acid. acs.org The sensitivity of these anhydrides to moisture has always been a critical consideration in their synthesis and handling. orgsyn.orgacs.org
Significance of the Isonicotinoyl Moiety in Chemical Transformations
The isonicotinoyl moiety, the core structural component of this compound, is a pyridine ring substituted with a carbonyl group at the 4-position. This structural feature imparts distinct reactivity and properties to the molecules that contain it. The pyridine ring itself is a basic heterocyclic aromatic compound. wikipedia.org The nitrogen atom in the ring can act as a base and a nucleophile, while the ring system can undergo various substitution reactions.
The isonicotinoyl group is a key component in a number of compounds with significant biological activity. For example, isonicotinic acid hydrazide (isoniazid) is a well-known anti-tuberculosis drug. researchgate.netmdpi.comresearchgate.net The isonicotinoyl moiety is also found in compounds investigated for a range of other pharmacological activities, including anti-inflammatory, anticonvulsant, and antidepressant effects. mdpi.com In chemical synthesis, the isonicotinoyl group can be introduced into a molecule using this compound or isonicotinoyl chloride. britannica.comnih.gov This is often done to modify the properties of a parent molecule, for instance, to increase its water solubility or to create a new bioactive compound. nih.gov The isonicotinoyl group can also participate in the formation of metal complexes, a property that is being explored for the development of new therapeutic and diagnostic agents.
Current Research Landscape and Future Directions for this compound
Current research involving this compound and its derivatives continues to be an active area. One major focus is the synthesis of novel compounds with potential therapeutic applications. For example, researchers are creating new hydrazone derivatives of isonicotinic acid and exploring their antimicrobial and other biological activities. mdpi.comresearchgate.net The reaction of this compound with various nucleophiles, such as amines and alcohols, provides a straightforward route to a wide array of new amides and esters.
The development of more efficient and environmentally friendly synthetic methods is another key research direction. This includes the use of microwave-assisted synthesis to reduce reaction times and improve yields of isonicotinic acid derivatives. researchgate.net Furthermore, there is ongoing interest in the use of this compound and related compounds in the synthesis of complex heterocyclic systems and as ligands in coordination chemistry. The ability of the isonicotinoyl moiety to coordinate with metal ions is being leveraged in the design of new catalysts and materials. researchgate.net Future research will likely continue to explore the full potential of this compound as a versatile tool in organic synthesis and medicinal chemistry, with a particular emphasis on the development of new functional molecules and sustainable synthetic methodologies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-4-carbonyl pyridine-4-carboxylate | |
|---|---|---|
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InChI |
InChI=1S/C12H8N2O3/c15-11(9-1-5-13-6-2-9)17-12(16)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBIGZZHMAJXAZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)OC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
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Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221078 | |
| Record name | Isonicotinic anhydride | |
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Molecular Weight |
228.20 g/mol | |
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CAS No. |
7082-71-5 | |
| Record name | 4-Pyridinecarboxylic acid, anhydride with 4-pyridinecarboxylic acid | |
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| Record name | Isonicotinic anhydride | |
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Synthetic Methodologies for Isonicotinic Anhydride and Its Derivatives
Classical Synthetic Routes
Acyl Chloride and Carboxylic Acid Salt Reactions
A foundational and extensively utilized method for the synthesis of carboxylic anhydrides is the reaction between an acyl chloride and a carboxylate salt. In the specific case of isonicotinic anhydride (B1165640), this is typically accomplished by reacting isonicotinoyl chloride with a salt of isonicotinic acid, such as potassium isonicotinate (B8489971). The pronounced reactivity of the acyl chloride renders it an effective precursor for the formation of the less reactive anhydride. This synthetic strategy is valuable for producing both symmetrical and unsymmetrical anhydrides.
A representative reaction is the treatment of isonicotinoyl chloride with potassium isonicotinate to yield isonicotinic anhydride and potassium chloride. While this two-phase reaction system is a common practice, it does require the separate synthesis and careful handling of the often-sensitive acyl chloride intermediate.
Dehydration Coupling Reactions utilizing Oxalyl Chloride, Thionyl Chloride, or Phosphorous Pentoxide
Dehydration coupling reactions represent another cornerstone of traditional anhydride synthesis. These reactions employ dehydrating agents to facilitate the removal of a water molecule from two molecules of a carboxylic acid.
Oxalyl Chloride : The use of oxalyl chloride presents a convenient and swift method for the direct synthesis of this compound. In a typical procedure, potassium isonicotinate is treated with oxalyl chloride in an anhydrous solvent such as benzene. This method circumvents the need for high temperatures, which can lead to the decomposition of the anhydride product.
Thionyl Chloride : Thionyl chloride is frequently used to convert carboxylic acids into their more reactive acyl chloride counterparts. Isonicotinic acid can be refluxed with an excess of thionyl chloride to generate isonicotinoyl chloride. This intermediate can then be utilized in subsequent reactions to form the anhydride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can markedly accelerate the formation of the acyl chloride.
Phosphorus Pentoxide : As a potent dehydrating agent, phosphorus pentoxide (P₄O₁₀) is capable of converting carboxylic acids into their corresponding anhydrides. However, the reaction conditions associated with this reagent can be notably harsh.
Modern and Green Chemistry Approaches
Contemporary chemical synthesis places a strong emphasis on the development of more efficient and environmentally sustainable methods. These green chemistry approaches are designed to decrease waste, limit the use of hazardous materials, and enhance energy efficiency.
Catalytic Synthesis with Triphenylphosphine (B44618) Oxide
A modern strategy for anhydride synthesis employs triphenylphosphine oxide (TPPO) in conjunction with oxalyl chloride. This catalytic system has demonstrated high efficiency in preparing a variety of symmetric and cyclic carboxylic anhydrides under mild and neutral conditions, often resulting in high yields. The reaction is believed to proceed through a highly reactive intermediate, Ph₃PCl₂, which catalyzes the activation of the carboxylic acid.
Despite its effectiveness with many substrates, research has shown that this method is not universally applicable. A study investigating the scope of this catalytic system found that while numerous aromatic carboxylic acids were successfully converted to their anhydrides, pyridine-3-carboxylic acid (nicotinic acid) failed to yield the desired product. It was postulated that the strong electron-withdrawing character of the pyridine (B92270) ring impedes the reaction. This observation suggests that the synthesis of this compound, which is derived from pyridine-4-carboxylic acid, via this method may also prove to be unsuccessful.
Table 1: Attempted Synthesis of Nicotinic Anhydride using TPPO/(COCl)₂
| Starting Material | Catalyst System | Result | Reference |
| Pyridine-3-carboxylic acid | TPPO / (COCl)₂ | No anhydride formed |
Microwave-Assisted Synthesis of Isonicotinic Acid Derivatives
Microwave-assisted organic synthesis has become a significant tool for accelerating chemical reactions, frequently leading to improved yields and drastically reduced reaction times when compared to conventional heating methods. Although the direct microwave-assisted synthesis of this compound itself is not extensively reported in the literature, the application of this technology for preparing various derivatives of isonicotinic acid is well-established.
For example, the synthesis of Schiff bases from isoniazid (B1672263) (isonicotinic acid hydrazide) has been accomplished with substantially shorter reaction times and higher yields using microwave irradiation as opposed to traditional refluxing. One study highlighted that the microwave-assisted approach was 20 to 45 times faster than the conventional method. Another relevant study describes an efficient one-pot synthesis of isatoic anhydrides from their corresponding carboxylic anhydrides under microwave irradiation.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Isoniazid Schiff Bases
| Method | Reaction Time | Average Yield | Reference |
| Conventional (Reflux) | 6 - 8 hours | 95.0% | |
| Microwave-Assisted | 10 - 20 minutes | 98.5% |
These results underscore the potential of microwave technology as a more efficient and environmentally friendly alternative for the synthesis of this compound.
Ultrasound-Assisted Reactions in Isonicotinic Acid Derivatization
Sonochemistry, which involves the use of ultrasound to promote chemical reactions, can significantly enhance reaction rates and yields through the process of acoustic cavitation. This technique has been successfully applied to a wide array of organic transformations.
While there is a scarcity of direct reports on the ultrasound-assisted synthesis of this compound, the utility of sonochemistry in the derivatization of analogous compounds has been clearly demonstrated. For instance, an ultrasound-assisted, one-pot, three-component condensation reaction involving isatoic anhydride has been successfully carried out. In another study, the sonochemical synthesis of acetyl eugenol (B1671780) from eugenol and acetic anhydride was shown to effectively reduce the required reaction time. Furthermore, ultrasound has been employed in the synthesis of N-(7-(R)-2-oxa-8-azabicyclo[4.2.0]octan-8-yl)isonicotinamide derivatives, showcasing its applicability to complex molecules derived from isonicotinic acid.
These examples indicate that ultrasound-assisted synthesis represents a promising and advantageous method for the preparation of this compound, potentially offering benefits such as milder reaction conditions and accelerated reaction rates.
Synthesis of Related Anhydrides and Analogues
The study of this compound invariably involves an understanding of related chemical structures, including its isomers and other cyclic anhydrides that serve as crucial synthetic precursors. The methodologies for preparing these related compounds provide valuable context and highlight alternative strategies that could be adapted for this compound synthesis. This section details the synthetic routes for nicotinic anhydride and the preparation of isatoic anhydride derivatives, which are significant building blocks in heterocyclic chemistry.
Preparation of Nicotinic Anhydride
Nicotinic anhydride, an isomer of this compound, has been synthesized through various methods, each with distinct advantages in terms of simplicity, yield, and the nature of the starting materials.
Historically, nicotinic anhydride was first prepared through the reaction of nicotinoyl chloride with sodium nicotinate (B505614). orgsyn.org Another early method involved the reaction of potassium nicotinate with oxalyl chloride in anhydrous benzene. orgsyn.org A more recent and efficient procedure, developed by Rinderknecht and Ma, is distinguished by its simplicity and high yields. orgsyn.org This method avoids the two-phase reaction systems of older techniques and the need for highly sensitive acid chlorides. orgsyn.org The process involves the reaction of nicotinic acid with phosgene (B1210022) in the presence of triethylamine. orgsyn.org The reaction is typically conducted in benzene, and the product, nicotinic anhydride, crystallizes upon cooling, with total yields reaching 87–93%. orgsyn.org
Another established synthetic route involves the use of thionyl chloride. google.comacs.org In one variation, nicotinyl chloride hydrochloride is prepared and then heated under reflux with a high-boiling inert organic solvent, such as nitrobenzene (B124822) or orthodichlorobenzene. google.com The resulting composition is then reacted with a metal salt of nicotinic acid, like potassium nicotinate, to form the anhydride. google.com A simplified version of this method involves directly heating a mixture of nicotinic acid, thionyl chloride, and nitrobenzene under reflux. google.comacs.org Nitrobenzene has been noted to provide the best yields. acs.org
The selection of the synthetic method often depends on the desired scale, available reagents, and required purity of the final product. The table below summarizes key findings from various synthetic approaches to nicotinic anhydride.
Table 1: Synthetic Methodologies for Nicotinic Anhydride
| Method | Starting Materials | Reagents/Solvents | Key Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Rinderknecht & Ma | Nicotinic acid | Triethylamine, Phosgene, Benzene, Cyclohexane | Low temperature (not exceeding 7°C) during addition, followed by heating and crystallization. | 87–93% | orgsyn.org |
| Thionyl Chloride Method | Nicotinic acid | Thionyl chloride, Nitrobenzene | Reflux for approximately 2 hours. | High | google.comacs.org |
| Classical Method | Nicotinoyl chloride | Sodium nicotinate | - | - | orgsyn.org |
Synthesis of Isatoic Anhydride Derivatives as Building Blocks
Isatoic anhydride (1H-benzo[d] orgsyn.orgchemicalbook.comoxazine-2,4-dione) and its derivatives are exceptionally useful building blocks in organic synthesis. osi.lvresearchgate.net They serve as versatile precursors for a wide array of nitrogen-containing heterocyclic compounds, including quinazolines, quinolones, benzodiazepines, and tryptanthrin (B1681603) derivatives. osi.lvresearchgate.net The utility of isatoic anhydrides stems from their ability to react with various nucleophiles, leading to the construction of complex molecular architectures. tezu.ernet.in
Several methods have been developed for the synthesis of the isatoic anhydride ring system. osi.lvresearchgate.net These include:
Cyclization of anthranilic acids : This is a classical approach where anthranilic acids are cyclized using reagents like phosgene or ethyl chloroformate. researchgate.nettezu.ernet.in However, the high toxicity of phosgene and its analogues makes this method less favorable. researchgate.net
Catalytic carbonylation of substituted anilines : This modern approach overcomes some of the limitations of the classical methods. researchgate.net Palladium-catalyzed carbonylation of the C-H bonds of N-alkyl anilines or the double carbonylation of o-iodoanilines can produce isatoic anhydride derivatives under mild conditions with a broad tolerance for different functional groups. researchgate.netthieme-connect.com Yields for these palladium-catalyzed reactions can range from low to excellent (6-99%). researchgate.net
Transformation of phthalic anhydride derivatives : This method provides another route to the isatoic anhydride core structure. osi.lvresearchgate.net
Oxidation of isatin (B1672199) derivatives : Isatin and its derivatives can be oxidized to form the corresponding isatoic anhydrides. osi.lvresearchgate.net This is often a two-step process, for instance, involving the N-arylation of isatin followed by oxidation. acs.org
Oxidation of indoles : The oxidation of indoles using reagents like Oxone presents another synthetic pathway to the isatoic anhydride ring. osi.lvresearchgate.net
N-substituted isatoic anhydrides are particularly important intermediates. tezu.ernet.in The direct alkylation or benzylation of the nitrogen atom in isatoic anhydride, typically in the presence of a base, is a common strategy for creating these derivatives. acs.org The synthesis of N-arylated isatoic anhydrides is more challenging but can be achieved through methods like the Ullmann condensation between o-aminobenzoic acid and aryl halides, followed by cyclization, or through the N-arylation of isatin followed by oxidation. tezu.ernet.in These N-substituted derivatives are crucial for synthesizing various pharmaceutically important scaffolds. tezu.ernet.inacs.org
Table 2: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nicotinic anhydride |
| Nicotinoyl chloride |
| Sodium nicotinate |
| Potassium nicotinate |
| Oxalyl chloride |
| Triethylamine |
| Phosgene |
| Benzene |
| Cyclohexane |
| Thionyl chloride |
| Nitrobenzene |
| Orthodichlorobenzene |
| Isatoic anhydride |
| 1H-benzo[d] orgsyn.orgchemicalbook.comoxazine-2,4-dione |
| Quinazolines |
| Quinolones |
| Benzodiazepines |
| Tryptanthrin |
| Anthranilic acids |
| Ethyl chloroformate |
| o-Iodoanilines |
| Phthalic anhydride |
| Isatin |
| Indoles |
| Oxone |
| o-Aminobenzoic acid |
Reactivity and Reaction Mechanisms of Isonicotinic Anhydride
Nucleophilic Acyl Substitution Reactions
The core reaction mechanism for isonicotinic anhydride (B1165640) involves nucleophilic acyl substitution. Anhydrides are generally more reactive than esters but less reactive than acyl chlorides. The reaction begins with the attack of a nucleophile on one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and a carboxylate ion is eliminated as a stable leaving group.
Isonicotinic anhydride reacts with primary and secondary amines to yield the corresponding N-substituted isonicotinamides. The general mechanism follows a nucleophilic acyl substitution pathway where the amine attacks a carbonyl carbon. This is followed by deprotonation and elimination of an isonicotinate (B8489971) ion. Typically, two equivalents of the amine are required: one acts as the nucleophile, and the second acts as a base to neutralize the carboxylic acid byproduct, forming a carboxylate salt.
A specific example involves the reaction of this compound with 5-aminomethyl-4-[(3-fluorophenyl)hydrazono]-4H-pyrazol-3-ylamine in dimethylformamide (DMF). The reaction is facilitated by the addition of a base, triethylamine, to neutralize the isonicotinic acid formed.
General Reaction Scheme for Amide Formation:
(C₅H₄NCO)₂O + 2 RNH₂ → C₅H₄NCONHR + [RNH₃]⁺[C₅H₄NCOO]⁻
| Reactant 1 | Reactant 2 | Solvent/Base | Product |
| This compound | Primary/Secondary Amine | Pyridine (B92270) or excess amine | N-substituted isonicotinamide |
| This compound | 5-aminomethyl-4-[(3-fluorophenyl)hydrazono]-4H-pyrazol-3-ylamine | DMF / Triethylamine | N-{[3-amino-4-[(3-fluorophenyl)hydrazono]-4H-pyrazol-5-yl]methyl}isonicotinamide |
This table presents generalized and specific examples of amide formation from this compound.
The reaction of this compound with alcohols, a process known as alcoholysis, produces isonicotinate esters and one equivalent of isonicotinic acid. The reaction proceeds via nucleophilic acyl substitution. To drive the reaction to completion and neutralize the acidic byproduct, a weak base such as pyridine is often used as a catalyst or solvent. The alcohol's oxygen atom acts as the nucleophile, attacking one of the carbonyl groups of the anhydride. After the formation of a tetrahedral intermediate, the isonicotinate leaving group is expelled, and deprotonation of the intermediate by the base yields the final ester product.
While specific documented examples for the reaction of this compound with simple alcohols are not prevalent in the surveyed literature, the general mechanism for acid anhydrides is well-established and expected to apply. The synthesis of active esters of isonicotinic acid, such as the p-nitrophenyl ester, typically proceeds through the more reactive isonicotinoyl chloride hydrochloride rather than the anhydride.
General Reaction Scheme for Ester Formation:
(C₅H₄NCO)₂O + ROH → C₅H₄NCOOR + C₅H₄NCOOH
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Alcohol (e.g., Ethanol) | Gentle heating, often with pyridine | Ethyl isonicotinate |
This table illustrates the general reaction for ester formation from this compound.
The reaction between this compound and hydrazine (B178648) derivatives is a key method for producing isonicotinic acid hydrazide (isoniazid) and related compounds.
According to patent literature, this compound can react with hydrazine hydrate (B1144303) in a process that leads to the formation of isonicotinic acid hydrazide. Hydrazine hydrate acts as the nucleophile, attacking the carbonyl carbon of the anhydride. This reaction is fundamental for the synthesis of isoniazid (B1672263), a crucial antitubercular drug.
It is important to note a significant body of research focuses on the reverse reaction: the acylation of isonicotinic acid hydrazide with various cyclic dicarboxylic anhydrides (such as succinic, maleic, and phthalic anhydrides). In these reactions, the nucleophilic nitrogen of isonicotinic acid hydrazide attacks the carbonyl of the cyclic anhydride, causing the ring to open and forming an N-isonicotinoylhydrazide of the corresponding dicarboxylic acid.
The N-isonicotinoylhydrazides of dicarboxylic acids, formed from the reaction of isonicotinic acid hydrazide and cyclic anhydrides, can undergo subsequent intramolecular cyclization to form cyclic imides. This transformation typically occurs under more strenuous conditions, such as heating, which facilitates the dehydration and ring-closure to yield the imide product.
Reaction Data for Isonicotinic Acid Hydrazide with Cyclic Anhydrides:
| Hydrazide | Cyclic Anhydride | Intermediate Product | Final Product (Cyclic Imide) |
| Isonicotinic acid hydrazide | Succinic anhydride | N-Isonicotinoylhydrazide of succinic acid | N-(Isonicotinamido)succinimide |
| Isonicotinic acid hydrazide | Maleic anhydride | N-Isonicotinoylhydrazide of maleic acid | N-(Isonicotinamido)maleimide |
| Isonicotinic acid hydrazide | Phthalic anhydride | N-Isonicotinoylhydrazide of phthalic acid | N-(Isonicotinamido)phthalimide |
This table summarizes the findings from the reaction of isonicotinic acid hydrazide with various cyclic anhydrides, as this is the more extensively studied pathway.
Catalytic Reactions Involving this compound
Research into the specific catalytic roles of this compound is limited. However, studies on related mixed anhydrides provide insight. An investigation into the metal-ion catalysis of the hydrolysis of various anhydrides studied the mixed anhydride, cinnamic this compound. The study found that while divalent metal ions like Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ showed a significant catalytic effect on the hydrolysis of a related compound (cinnamic picolinic anhydride), metal ion catalysis was explicitly not observed in the hydrolysis of cinnamic this compound. This suggests that the position of the nitrogen atom in the pyridine ring is crucial for chelation and subsequent catalysis, with the 4-position in the isonicotinic moiety being ineffective for this type of metal-ion-promoted reaction.
Other studies mention this compound in the context of synthesis, for instance, in preparing other compounds, but not in a role where the anhydride itself functions as a catalyst.
Enzymatic Transformations
Enzymes, particularly lipases, are versatile biocatalysts used for a variety of chemical transformations, including the hydrolysis and acylation reactions of anhydrides. mdpi.comdiva-portal.org While specific literature on the enzymatic transformation of this compound is limited, the reactivity of other anhydrides in enzyme-catalyzed reactions provides a strong model for its potential transformations.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) catalyze reactions through a two-step mechanism involving an acyl-enzyme intermediate. nih.govdiva-portal.org In the context of an anhydride, the enzyme's active site (commonly a serine residue) attacks one of the carbonyl groups, forming the acyl-enzyme intermediate and releasing a carboxylate as the first product. diva-portal.org In the second step, a nucleophile (such as water for hydrolysis or an alcohol for esterification) attacks the intermediate, releasing the final product and regenerating the enzyme. diva-portal.org
Studies on other anhydrides demonstrate the feasibility of these transformations:
Acylation with Benzoic Anhydride: Silica-encapsulated Candida antarctica lipase (B570770) B (CalB) has been used for the enzymatic synthesis of benzyl (B1604629) benzoate (B1203000) through an acylation reaction with benzoic anhydride. mdpi.com This process achieved a 97% conversion rate, showing that the anhydride was almost completely converted to the ester product. mdpi.com
Resolution with Succinic Anhydride: Lipases like Pseudomonas cepacia lipase (PCL) have been successfully used in the kinetic resolution of heteroaromatic secondary alcohols using succinic anhydride as the acylating agent. nih.gov This process can yield optically pure products with high selectivity. nih.gov
These examples show that lipases can effectively use anhydrides as substrates for acylation reactions.
| Enzyme | Anhydride Substrate | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| Candida antarctica lipase B (CalB) | Benzoic Anhydride | Acylation (Ester Synthesis) | Achieved 97% conversion to benzyl benzoate. | mdpi.com |
| Pseudomonas cepacia lipase (PCL) | Succinic Anhydride | Acylation (Kinetic Resolution) | Produced optically pure (R)-4-chromanol with high selectivity (E > 200). | nih.gov |
Theoretical and Computational Studies of Reaction Mechanisms
To understand the intricate details of reaction pathways, energies, and transition states, theoretical and computational methods are invaluable tools.
Quantum Chemical Calculations (DFT, B3LYP) on Reaction Enthalpies
Quantum chemical calculations are employed to determine the thermodynamic properties of reactions. Density Functional Theory (DFT), particularly with the B3LYP functional, is a widely used method for this purpose. copernicus.orggoogle.combuketov.edu.kz
In a study investigating the interaction of isonicotinic acid hydrazide with various cyclic carboxylic acid anhydrides (such as succinic, maleic, and phthalic anhydrides), researchers performed quantum chemical calculations to determine the reaction enthalpies (ΔHr). copernicus.orggoogle.combuketov.edu.kz The calculations were carried out using the B3LYP density functional with a 6-31G(d) basis set. copernicus.orggoogle.combuketov.edu.kz These computations were conducted for reactions both in the absence of a solvent and in the presence of isopropanol, using a self-consistent reaction field method to account for solvent effects. copernicus.orggoogle.combuketov.edu.kz Such calculations are crucial for understanding the energetics and feasibility of the reaction pathways, in this case, the cycle-opening reaction where the hydrazide acts as a nucleophile towards the anhydride. copernicus.orggoogle.com
| Computational Method | Basis Set | Property Calculated | System Studied | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-31G(d) | Reaction Enthalpy (ΔHr) | Reaction of Isonicotinic acid hydrazide with cyclic anhydrides (succinic, maleic, phthalic). | copernicus.orggoogle.combuketov.edu.kz |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to observe the time evolution of a chemical system at an atomic level, offering insights into reaction dynamics, conformational changes, and the role of the solvent. plos.org While specific MD studies on the reaction mechanisms of this compound are not widely available, the application of MD to other anhydride systems illustrates its utility.
Anhydride Hydrolysis: Born-Oppenheimer molecular dynamics (BOMD) simulations have been used to study the hydrolysis of formic sulfuric anhydride at a gas-liquid interface. copernicus.orgcopernicus.org These simulations revealed that the reaction proceeds via a stepwise mechanism and is completed within a few picoseconds, highlighting the rapid dynamics of the process. copernicus.orgcopernicus.org
Polymerization Reactions: MD simulations have been employed to model the curing reaction mechanism of epoxy-anhydride systems. mdpi.com By simulating the bond formation processes, these models can predict the thermomechanical properties of the resulting polymer network. mdpi.com
General Reaction Simulation: Methods have been developed that add rule-based elementary reactions to a classical MD simulation. concord.org This allows for the simulation of reaction kinetics, where bond formation and breaking are determined by predefined conditions, enabling the study of complex reaction networks, chemical equilibrium, and catalysis. concord.org
These examples demonstrate that MD simulations are a powerful tool for deciphering the atomistic mechanisms of reactions involving anhydrides, from simple hydrolysis to complex polymerization. copernicus.orgmdpi.comconcord.org
Derivatization and Functionalization of Isonicotinic Anhydride Scaffolds
Formation of Hydrazones and Schiff Bases
The synthesis of hydrazones and Schiff bases represents a fundamental step in the derivatization of the isonicotinoyl scaffold. These compounds are typically prepared through the condensation reaction of isonicotinic acid hydrazide with a variety of aldehyde and ketone compounds. google.com The reaction is generally carried out by refluxing an equimolar mixture of isonicotinic acid hydrazide and the respective carbonyl compound in a solvent such as methanol (B129727) or ethanol. researchgate.netresearchgate.net The addition of a few drops of a catalyst, commonly glacial acetic acid, facilitates the reaction. researchgate.netresearchgate.net
The resulting products, (E)-N'-(substituted benzylidene)isonicotinohydrazides, serve as versatile intermediates for the synthesis of numerous heterocyclic compounds. researchgate.net Research has also explored more efficient synthesis methods, such as the use of microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times by a factor of 3 to 4 and increase product yields compared to traditional heating methods. researchgate.net This efficiency is attributed to factors like the power and duration of microwave activation and the structural characteristics of the reactants. researchgate.net
The general reaction scheme is presented below:
Isonicotinic Acid Hydrazide + Substituted Aldehyde/Ketone → Isonicotinoyl Hydrazone (Schiff Base)
These hydrazone intermediates are crucial for the subsequent construction of more complex molecular frameworks as detailed in the following sections.
Synthesis of Heterocyclic Systems Incorporating the Isonicotinoyl Moiety
The isonicotinoyl hydrazones are pivotal precursors for synthesizing a wide range of heterocyclic systems. Through various cyclization reactions, the isonicotinoyl moiety can be incorporated into stable and medicinally relevant scaffolds such as oxadiazoles, triazoles, thiazolidinones, and azetidinones.
A prominent application of isonicotinoyl hydrazones is in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. The most common method involves the oxidative cyclization of the hydrazone intermediate. This is typically achieved by heating the hydrazone under reflux with acetic anhydride (B1165640). researchgate.netdntb.gov.uascholarsresearchlibrary.com The acetic anhydride acts as both a solvent and a dehydrating agent, facilitating the ring closure to form the N-acetylated-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazole derivative. researchgate.netscience.goviugaza.edu.ps After refluxing for several hours, the excess acetic anhydride is decomposed with water, leading to the precipitation of the product. researchgate.netscholarsresearchlibrary.com
Alternative cyclodehydrating agents reported for the synthesis of 1,3,4-oxadiazoles from acid hydrazides or their derivatives include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov
Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives
| Starting Material | Reagent | Reaction Condition | Product | Reference(s) |
| Isonicotinoyl Hydrazone | Acetic Anhydride | Reflux (4-5 h) | N-acetyl-2,5-disubstituted-1,3,4-oxadiazoline | researchgate.netscholarsresearchlibrary.com |
| Isonicotinic Acid Hydrazide & β-benzoyl propionic acid | Phosphorus Oxychloride | N/A | 1,3,4-Oxadiazole derivative | nih.gov |
| Substituted Hydrazone | Bromine, Acetic Acid, Sodium Acetate | N/A | 1,3,4-Oxadiazole derivative | nih.gov |
The isonicotinoyl scaffold can be integrated into 1,2,4-triazole (B32235) systems through several synthetic routes starting from isonicotinic acid hydrazide.
One established method involves a two-step process. First, isonicotinic acid hydrazide is reacted with carbon disulfide in a basic ethanolic solution of potassium hydroxide. sapub.org This reaction yields an intermediate potassium dithiocarbazinate, which upon acidification and subsequent heating, cyclizes to form 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol. nih.gov This oxadiazole derivative is then converted to the target 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol by treatment with hydrazine (B178648) hydrate (B1144303). nih.govresearchgate.net
Another approach involves the direct reaction of N"-acyl-dithiocarbazates, prepared from isonicotinic acid hydrazide, with hydrazine hydrate to form the triazole ring. researchgate.net These triazole-thiols can be further functionalized. For example, reaction with aldehydes or ketones forms Schiff bases, and reaction with amines in the presence of formaldehyde (B43269) yields Mannich bases. nih.gov
Table 2: Synthesis of 1,2,4-Triazole Derivatives from Isonicotinic Acid Hydrazide (INH)
| Step | Starting Material | Reagents | Intermediate/Product | Reference(s) |
| 1 | INH | 1. KOH, CS₂ 2. Hydrazine Hydrate | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | nih.govresearchgate.net |
| 2 | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Aryl Aldehydes | 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols | nih.gov |
The Schiff bases derived from isonicotinic acid hydrazide are key precursors for the synthesis of four-membered azetidin-2-one (B1220530) and five-membered thiazolidin-4-one rings, both of which are important pharmacophores.
Thiazolidin-4-one Derivatives: The synthesis of N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)isonicotinamides is achieved by the cyclocondensation of an isonicotinoyl hydrazone with a thiol-containing acid. rdd.edu.iq A common procedure involves heating a mixture of the appropriate hydrazone with thioglycolic acid, often in an oil bath at elevated temperatures (120–125 °C) for several hours. researchgate.netresearchgate.net The reaction mixture is then treated with a sodium bicarbonate solution to isolate the product. researchgate.netresearchgate.net Using thiomalic acid instead of thioglycolic acid results in the formation of 2-(2-(2-substituted phenyl)-3-(isonicotinamido)-4-oxothiazolidin-5-yl)acetic acids. researchgate.net
Azetidin-2-one Derivatives: Azetidin-2-ones, also known as β-lactams, are synthesized via a [2+2] cycloaddition reaction. Typically, a solution of the isonicotinoyl hydrazone in a solvent like dioxane is added to a stirred mixture of chloroacetyl chloride and a base, such as triethylamine, at low temperatures (0–5 °C). researchgate.netresearchgate.netscholarsresearchlibrary.com The reaction is stirred for several hours and then worked up to yield the N-(3-chloro-2-(2-substituted phenyl)-4-oxoazetidin-1-yl)isonicotinamide product. researchgate.netresearchgate.net
Phthalimidine and related cyclic imide structures can also be synthesized from isonicotinoyl precursors. One method involves the reaction of hydrazones derived from o-formylbenzoic acid. When these specific hydrazones are heated in acetic anhydride, they undergo smooth cyclization to form 3-acetoxyisoindoline-1-ones, which are phthalimidine derivatives. researchgate.netmdpi.com The presence of some acetic acid in the anhydride appears to facilitate this reaction. mdpi.com
A more direct route to cyclic imides involves the reaction of isonicotinic acid hydrazide with cyclic anhydrides such as phthalic, succinic, or maleic anhydride. buketov.edu.kzresearchgate.net This reaction proceeds easily, with the initial step being the opening of the anhydride ring to form an isonicotinoylhydrazide of the corresponding dicarboxylic acid. buketov.edu.kzresearchgate.netresearchgate.net Under more stringent conditions, these acyclic intermediates can be transformed into the final cyclic acid imides. buketov.edu.kzresearchgate.net For instance, reacting isonicotinic acid with N-aminophthalimide in the presence of 1,1'-carbonyldiimidazole (B1668759) yields N-isonicotinamidophthalimide. thieme-connect.com
Conjugation Strategies for Advanced Molecular Architectures
The isonicotinoyl scaffold can be conjugated to other molecular entities to create advanced architectures with tailored properties. These strategies often aim to combine the features of the isonicotinoyl group with those of other molecules, such as chelating agents, other bioactive compounds, or delivery vehicles.
One notable strategy involves linking isonicotinic acid hydrazide (INH) to polyaminopolycarboxylic acids like diethylenetriaminepentaacetic acid (DTPA). The reaction between the bis-anhydride of DTPA and two molecules of INH results in a DTPA-bis(INH) conjugate. benthamopen.com This approach introduces a strong chelating group to the INH molecule, allowing it to form stable complexes with various transition metals and lanthanides, which has applications in medical imaging. benthamopen.com
Hybrid molecules have also been synthesized by conjugating pyrazinoic acid with isoniazid (B1672263), sometimes using amino acid linkers. rsc.org These strategies aim to create new chemical entities by combining two known antimycobacterial agents. Additionally, the isonicotinic acid moiety has been linked to other scaffolds to improve properties such as permeability across the blood-brain barrier. nih.gov
Furthermore, functionalization of nanoparticles with isonicotinic acid hydrazide has been explored. For example, gold nanoparticles can be surface-functionalized with both curcumin (B1669340) and INH, creating a unique surface corona designed for selective anticancer action. researchgate.net Such conjugation strategies highlight the versatility of the isonicotinoyl scaffold in the construction of complex, multifunctional molecular systems.
Covalent Attachment to Chelating Agents (e.g., DTPA)
The functionalization of molecules with potent chelating agents is a cornerstone of nuclear medicine and magnetic resonance imaging. benthamopen.com Chelating agents are molecules capable of forming multiple coordinate bonds with a single metal ion, creating a stable complex known as a chelate. ijcmas.comlibretexts.org This property is exploited to securely carry diagnostic or therapeutic radioisotopes. Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent frequently used for this purpose. benthamopen.com
The anhydride derivative of DTPA is particularly useful as it provides reactive sites for conjugation to biologically active molecules. benthamopen.comiaea.org Research has focused on conjugating isonicotinic acid hydrazide (INH), a derivative of isonicotinic acid, with DTPA bisanhydride. benthamopen.com In this reaction, the anhydride groups of DTPA react with the hydrazino group of INH to form a stable amide linkage. benthamopen.com This conjugation strategy aims to introduce a strong chelating moiety onto the INH scaffold without diminishing the biological activity of the parent molecule. benthamopen.com The resulting DTPA-bis(INH) conjugate possesses the polyaminopolycarboxylate structure of DTPA, which can form stable complexes with a wide range of transition metals and lanthanides used in imaging, and the two conjugated INH molecules which can enhance binding to biological targets. benthamopen.com
The synthesis involves dissolving DTPA anhydride and INH in an anhydrous solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine. The reaction is typically allowed to proceed for 24 hours. The final product can be purified and has been obtained in high yields. benthamopen.com This covalent attachment provides stable binding sites for radionuclides like Technetium-99m (99mTc), enabling the development of targeted radiopharmaceuticals for imaging applications. benthamopen.com
Table 1: Synthesis of DTPA-bis(INH) Conjugate benthamopen.com
| Parameter | Details |
| Reactants | Diethylenetriaminepentaacetic acid (DTPA) anhydride, Isonicotinic acid hydrazide (INH) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Catalyst/Base | Triethylamine |
| Reaction Time | 24 hours |
| Key Bond Formed | Amide linkage |
| Product | DTPA-bis(INH) |
| Yield | 82% |
| Monitoring Technique | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) |
Incorporation into Polymeric Nanosystems
The integration of isonicotinic acid moieties into polymeric nanosystems represents a significant strategy in the development of advanced drug delivery and gene therapy vectors. nih.gov Polymeric nanoparticles offer a versatile platform for therapeutic agents, providing controlled release, improved pharmacokinetics, and targeted delivery. nih.gov
One approach involves the chemical modification of pre-formed polymers. For instance, low molecular weight poly(styrene-alt-maleic anhydride) has been chemically modified by grafting isonicotinic acid onto the polymer backbone. researchgate.netresearchgate.net In this system, the reactive anhydride groups along the polymer chain are opened to attach other functional molecules, including isonicotinic acid. researchgate.net The resulting amphiphilic graft copolymers can self-assemble into core-shell micellar structures of less than 100 nm. researchgate.net The incorporation of isonicotinic acid is specifically intended to leverage its ability to penetrate endolysosomal membranes, which is a critical step for the intracellular delivery of therapeutic payloads like siRNA. researchgate.netresearchgate.net These nanosystems have demonstrated excellent endosomal rupturing efficiency. researchgate.net
Research has also explored the functionalization of inorganic nanoparticles. Isonicotinic acid hydrazide has been used as a capping and functionalizing agent for silver (AgNPs) and gold (AuNPs) nanoparticles. researchgate.netresearchgate.net In these cases, the INH molecule attaches to the metal surface, preventing nanoparticle agglomeration and imparting specific biological activities, such as selective anticancer action. researchgate.netresearchgate.net While not involving a polymeric system, this work highlights the utility of the isonicotinoyl scaffold in nanomedicine.
Another strategy involves loading derivatives of isonicotinic acid into polymeric nanoparticles. An anti-mycobacterial drug derived from isonicotinic acid hydrazide was successfully loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, demonstrating high loading efficiency and enhanced activity against both extracellular and intracellular mycobacteria. nih.gov
Table 2: Characteristics of Isonicotinic Acid-Grafted Polymeric Micelles researchgate.netresearchgate.net
| Property | Finding |
| Base Polymer | Poly(styrene-alt-maleic anhydride) |
| Functional Moiety | Quaternized Isonicotinic Acid |
| Nanosystem Type | Self-assembled polymeric micelles |
| Particle Size (TEM) | ~14-30 nm |
| Particle Height (AFM) | ~12 nm |
| Critical Micelle Concentration (CMC) | ~3 µg/mL |
| Key Function of Isonicotinic Acid | Endosomal membrane penetration |
| Endosomal Rupturing Efficiency (at pH 5.5) | ~86% (% haemolysis) |
| Payload Example | Doxorubicin, siRNA |
Advanced Spectroscopic and Analytical Characterization in Isonicotinic Anhydride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for verifying the structure of isonicotinic anhydride (B1165640). The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present in the molecule.
In a typical ¹H NMR spectrum of isonicotinic anhydride, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts. The protons ortho to the nitrogen atom (H-2' and H-6') and the protons meta to the nitrogen (H-3' and H-5') produce characteristic signals. researchgate.net For instance, in a spectrum recorded in DMSO-d₆, the protons at the 3' and 5' positions appear as a doublet at approximately 8.77 ppm, while the protons at the 2' and 6' positions are observed as a doublet around 8.04 ppm. researchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum of this compound will show signals corresponding to the carbonyl carbon of the anhydride group and the distinct carbons of the pyridine ring. The carbonyl carbon typically appears at a downfield chemical shift, often around 167.6 ppm. researchgate.net The pyridine carbons also have characteristic shifts, with C-3' and C-5' appearing around 150.07 ppm, C-5 at approximately 147.28 ppm, C-1' at about 132.8 ppm, and C-2' and C-6' near 121.48 ppm. researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2', H-6' | ~8.04 (d) | ~121.48 |
| H-3', H-5' | ~8.77 (d) | ~150.07 |
| C=O | - | ~167.6 |
| C-1' | - | ~132.8 |
| C-5 | - | ~147.28 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Homo- and Heteronuclear Interactions
To further refine the structural assignment and understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.edu In this compound, a COSY spectrum would show cross-peaks between the coupled protons on the pyridine ring, confirming their adjacent positions. science.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.edu For this compound, an HSQC spectrum would show a correlation between each proton signal and the signal of the carbon to which it is directly attached, definitively assigning the carbon resonances of the pyridine ring. science.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands indicative of the anhydride functional group.
A key feature is the presence of two distinct carbonyl (C=O) stretching bands, a characteristic of anhydrides. libretexts.orgspectroscopyonline.com For acyclic anhydrides, the higher frequency (asymmetric stretching) band is typically stronger than the lower frequency (symmetric) absorption. libretexts.org These bands for anhydrides generally appear in the region of 1830-1800 cm⁻¹ and 1775-1740 cm⁻¹. masterorganicchemistry.com Additionally, a C-O stretching band is expected in the region of 1300-900 cm⁻¹. spectroscopyonline.com The spectrum will also display bands corresponding to the C=C and C-N stretching vibrations of the pyridine ring.
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Anhydride C=O | Asymmetric Stretch | 1830 - 1800 |
| Anhydride C=O | Symmetric Stretch | 1775 - 1740 |
| Anhydride C-O | Stretch | 1300 - 900 |
| Pyridine Ring | C=C and C=N Stretches | ~1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. libretexts.org For this compound (C₁₂H₈N₂O₃), the molecular weight is 228.20 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the molecule. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for anhydrides involve the cleavage of the C-O-C bond. For this compound, fragmentation would likely lead to the formation of an isonicotinoyl cation (m/z 106) and the loss of an isonicotinoyloxy radical or subsequent neutral losses. libretexts.org The analysis of these fragment ions helps to confirm the connectivity of the pyridine rings to the anhydride functionality. core.ac.uk
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to assess the purity of a compound. aga-analytical.com.pl In the context of this compound, TLC can be used to quickly determine its presence in a reaction mixture and to get a preliminary indication of its purity by observing the number of spots on the TLC plate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound research, HPLC is crucial for assessing purity, monitoring synthesis reactions, and studying degradation pathways. However, direct analysis of anhydrides like this compound by conventional reversed-phase HPLC can be challenging due to their high reactivity, particularly their susceptibility to hydrolysis. Anhydrides readily react with water, a common component of mobile phases, which can lead to their rapid conversion into the corresponding carboxylic acid (in this case, isonicotinic acid).
Consequently, specific and robust HPLC methods are required to analyze this compound accurately. While commercial suppliers indicate purity levels determined by HPLC (e.g., 90% purity), detailed, publicly available research findings and validated methods specifically for this compound are scarce in the scientific literature. discofinechem.comdiscofinechem.com Much of the published research focuses on HPLC methods for its hydrolysis product, isonicotinic acid, or its derivative, isoniazid (B1672263). researchgate.netepa.gov
For related compounds, such as conjugates derived from isonicotinic acid hydrazide (INH), specific HPLC methods have been developed. For instance, the analysis of a diethylene triamine penta-acetic acid-bis(isonicotinic acid hydrazide) [DTPA-bis(INH)] conjugate was performed using a reversed-phase C-18 column. benthamopen.com The operational parameters for this analysis are detailed in the table below.
Table 1: HPLC Conditions for a Related Isonicotinic Acid Hydrazide Conjugate
| Parameter | Condition |
|---|---|
| Stationary Phase | Beckman C-18 reversed-phase column (250mm x 4.6mm) |
| Mobile Phase | 0.05% Trifluoroacetic acid (TFA) / methanol (B129727) (7:1; v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | Mass Spectrometry (MS) |
| Retention Time (t_R) | INH: 5.76 min; DTPA-bis(INH): 6.13 min |
Data sourced from a study on a DTPA-bis(INH) conjugate, not this compound directly. benthamopen.com
This method illustrates the utility of reversed-phase HPLC in separating structurally similar compounds within the isonicotinic acid family. The use of a TFA/methanol mobile phase without water highlights a potential strategy for analyzing water-sensitive compounds like anhydrides, although this specific method was applied to a stable conjugate. benthamopen.com
Developing a stability-indicating HPLC method for this compound would require careful selection of a non-aqueous or aprotic mobile phase and a suitable stationary phase to prevent on-column hydrolysis. The goal of such a method would be to separate the anhydride from its primary degradant, isonicotinic acid, as well as from starting materials and other potential impurities like picolinic and nicotinic acid-anhydrides. discofinechem.com
Table 2: Potential Impurities in this compound Analysis
| Compound Name | Role |
|---|---|
| Isonicotinic Acid | Primary Hydrolysis Product |
| Picolinic Anhydride | Isomeric Impurity |
Given the limited specific data, further research is needed to establish and validate a dedicated HPLC method for the direct analysis and stability assessment of this compound. Such a method would be invaluable for quality control in its synthesis and application in further chemical manufacturing.
Applications of Isonicotinic Anhydride Derivatives in Chemical Biology and Medicinal Chemistry Research
Antimycobacterial and Antitubercular Research
The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has driven extensive research into novel therapeutic agents. Derivatives of isonicotinic anhydride (B1165640), most notably isoniazid (B1672263), have been at the forefront of this research for decades.
Mechanism of Action Studies of Isoniazid and its Derivatives
Isoniazid (INH), a primary drug for tuberculosis treatment, is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Once activated, INH derivatives interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The activated form of isoniazid, likely an isonicotinic acyl radical, covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an adduct. This INH-NAD adduct then inhibits the activity of the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis. This inhibition ultimately disrupts the integrity of the cell wall, leading to bacterial cell death.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. In the context of isonicotinic anhydride derivatives, QSAR studies have been instrumental in designing new analogs with improved efficacy and reduced toxicity. These studies have explored how various physicochemical properties, such as lipophilicity, electronic effects, and steric factors, influence the antimycobacterial activity of these compounds. For instance, research has indicated that modifications to the hydrazine (B178648) moiety of isoniazid can impact its interaction with the KatG enzyme and its subsequent activity. QSAR models have been developed to predict the antimicrobial activity of N(2)-acyl isonicotinic acid hydrazides, highlighting the importance of nuclear repulsion energy in their biological function.
Antimicrobial Evaluation against Mycobacterium tuberculosis Strains
A vast number of this compound derivatives have been synthesized and evaluated for their activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains. Research has focused on modifying the core structure of isoniazid to overcome resistance mechanisms, which often involve mutations in the katG gene.
One study synthesized a series of N(2)-acyl isonicotinic acid hydrazides and found that isonicotinic acid N'-tetradecanoyl-hydrazide was more active than isoniazid itself. Another research effort focused on isonicotinic acid hydrazone derivatives, with some compounds showing significant activity. The following table summarizes the antimycobacterial activity of selected isonicotinic acid hydrazide derivatives.
| Compound ID | Modification | Target Strain | Activity (MIC µg/mL) |
| Isoniazid (INH) | Parent Drug | M. tuberculosis H37Rv | 0.05 - 0.2 |
| Compound 1 | N'-tetradecanoyl-hydrazide | M. tuberculosis | More active than INH |
| Compound 2 | Hydrazone derivative | M. tuberculosis | 1.2 |
Anti-inflammatory Agent Development
This compound derivatives have emerged as promising candidates in the development of novel anti-inflammatory agents. Research has demonstrated that certain derivatives possess significant anti-inflammatory properties, often linked to the inhibition of reactive oxygen species (ROS).
A study on novel isonicotinates revealed that some compounds exhibited exceptionally high anti-inflammatory activities. For instance, one derivative displayed an IC₅₀ value of 1.42 ± 0.1 µg/mL, which was eight times more potent than the standard drug ibuprofen (IC₅₀ of 11.2 ± 1.9 µg/mL) nih.govnih.gov. The anti-inflammatory potential of these compounds was found to be influenced by the nature and position of linkers and the lipophilicity of the molecule. Molecular docking studies have suggested that these compounds may exert their effects by interacting with key enzymes involved in the inflammatory cascade.
Anticonvulsant and Antidepressant Research
The therapeutic potential of this compound derivatives extends to the central nervous system, with studies investigating their efficacy as anticonvulsant and antidepressant agents.
In the realm of anticonvulsant research, a series of aryl acid hydrazones of isonicotinic acid hydrazide were synthesized and evaluated. japsr.inresearchgate.net In the maximal electroshock (MES) seizure model, which is indicative of activity against generalized tonic-clonic seizures, some compounds showed significant protection. For example, at a dose of 300 mg/kg, two compounds demonstrated 100% and 50% protection, respectively japsr.in. The presence of halogens on the aromatic ring appeared to contribute to the anticonvulsant activity. However, in the subcutaneous pentylenetetrazole (scPTZ) seizure model, which is a model for absence seizures, the synthesized derivatives did not show any protective effect japsr.in.
Regarding antidepressant research, early studies in the 1950s explored the use of isoniazid and iproniazid for the treatment of depressive states nih.gov. More recent research has focused on new arylpiperazine derivatives containing isonicotinic nuclei. These studies have shown that certain derivatives possess antidepressant-like activity in animal models, with evidence suggesting the involvement of the serotonergic system researchgate.net.
Antiviral and Antitumor Activity Investigations
The structural versatility of this compound derivatives has prompted investigations into their potential as antiviral and antitumor agents.
In antiviral research, a study synthesizing N(2)-acyl isonicotinic acid hydrazide derivatives found that none of the tested compounds were active against a broad range of DNA or RNA viruses at subtoxic concentrations nih.gov. However, another study exploring epoxybenzooxocinopyridine derivatives with isonicotinic acid hydrazide moieties for their activity against SARS-CoV-2 also did not find significant antiviral effects for these specific derivatives nih.gov.
In the area of antitumor research, lanthanide (III) complexes with a hydrazone Schiff base derived from isonicotinohydrazone have been synthesized and evaluated for their anticancer effects. These complexes were found to inhibit the proliferation of human lung cancer (A549) and human gastric cancer (BGC823 and SGC7901) cell lines and induce apoptosis nih.gov. The antitumor activity was associated with changes in the expression of apoptosis-related proteins such as caspase 3, Bax, and Bcl-2 nih.gov. Other studies on pyridine (B92270) derivatives have also shown promising antitumor and antimetastatic properties in both syngeneic and xenograft models of lung cancer cyberleninka.ru. Furthermore, 1,3,4-oxadiazole (B1194373) derivatives containing a pyridine moiety have demonstrated potent anticancer activity against various cancer cell lines, in some cases exceeding the efficacy of the reference drug 5-fluorouracil mdpi.com.
Enzyme Inhibition Studies (e.g., COX-2, AChE)
Isonicotinic acid derivatives have emerged as a versatile scaffold for designing potent and selective enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), enzymes implicated in inflammation and neurodegenerative diseases, respectively.
Cyclooxygenase-2 (COX-2) Inhibition:
Research into anti-inflammatory agents has led to the synthesis of isonicotinic acid derivatives with significant COX-2 inhibitory activity. A notable example involves a series of N'-(2-phenoxyacetyl) isonicotinohydrazide derivatives. Within this series, one compound demonstrated particularly potent and selective inhibition of the COX-2 enzyme. This derivative exhibited a half-maximal inhibitory concentration (IC50) value of 0.095 µM, which is comparable to the widely used selective COX-2 inhibitor, celecoxib. The high selectivity of this compound for COX-2 over the COX-1 isoform is a critical attribute, as it suggests a reduced risk of the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).
The mechanism of inhibition often involves specific molecular interactions within the active site of the COX-2 enzyme. Molecular docking studies of isonicotinate (B8489971) derivatives have shown that these compounds can form hydrogen bonds and hydrophobic interactions within the COX-2 binding pocket, which stabilizes the inhibitor-enzyme complex and accounts for their inhibitory potency.
Acetylcholinesterase (AChE) Inhibition:
In the context of neurodegenerative disorders such as Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Acylhydrazones derived from isonicotinic acid have been synthesized and evaluated for their ability to inhibit this enzyme. A study focusing on these derivatives revealed that most of the synthesized compounds displayed a strong inhibitory effect on AChE. The IC50 values for these acylhydrazones were found to be in the range of 1.2 µM to 17 µM, indicating significant potency. This line of research highlights the potential of the isonicotinic acid scaffold in the development of new treatments for Alzheimer's disease by modulating cholinergic transmission.
Table 1: Enzyme Inhibition by Isonicotinic Acid Derivatives
| Derivative Class | Target Enzyme | Key Finding (IC50 Value) |
| N'-(2-phenoxyacetyl) isonicotinohydrazide | COX-2 | 0.095 µM |
| Acylhydrazones | AChE | 1.2 µM - 17 µM |
Drug Metabolism and Pharmacokinetic Studies
The metabolic pathways and pharmacokinetic properties of isonicotinic acid derivatives are crucial for their development as therapeutic agents. Studies have predominantly focused on isonicotinic acid hydrazide (isoniazid, INH), a primary first-line drug for tuberculosis, and its related compounds.
Metabolism:
The metabolism of isonicotinic acid derivatives is a complex process primarily occurring in the liver. For isoniazid, the two major metabolic routes are hydrolysis and acetylation.
Hydrolysis: Isoniazid can be hydrolyzed by amidases to yield isonicotinic acid and hydrazine. Isonicotinic acid itself can undergo further metabolism, for instance, by microbial organisms, leading to hydroxylated products like 2-hydroxyisonicotinic acid.
Acetylation: The terminal amino group of the hydrazide in isoniazid is susceptible to N-acetylation, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. This process is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the human population, which can influence the drug's efficacy and toxicity profile.
Another significant metabolic reaction is the formation of hydrazones. Isoniazid can react non-enzymatically with endogenous carbonyl compounds. A well-documented example is its reaction with pyridoxal (a form of vitamin B6) to form pyridoxal isonicotinoyl hydrazone (PIH). This interaction is clinically relevant as it can lead to a deficiency of vitamin B6.
Pharmacokinetics:
The pharmacokinetic profiles of isonicotinic acid derivatives have been investigated to understand their absorption, distribution, and elimination. Isoniazid is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours. The biological half-life of isoniazid is influenced by the individual's acetylator status, ranging from approximately 0.5-1.5 hours in fast acetylators to 2-5 hours in slow acetylators.
Efforts to improve the pharmacokinetic properties of isoniazid have led to the synthesis of various derivatives. For instance, a study on Schiff bases derived from 1-alkylisatin and isonicotinic acid hydrazide demonstrated significantly improved pharmacokinetic profiles compared to isoniazid itself. Specifically, two derivatives showed a marked increase in the rate and extent of absorption. Their relative bioavailabilities were 183.15% and 443.25% compared to isoniazid, indicating enhanced systemic exposure which could potentially overcome certain mechanisms of drug resistance.
Table 2: Pharmacokinetic Parameters of Isonicotinic Acid Hydrazide and a Derivative
| Compound | Parameter | Value | Note |
| Isoniazid | Half-life (t½) | 0.5 - 1.5 hours | Fast acetylators |
| Isoniazid | Half-life (t½) | 2 - 5 hours | Slow acetylators |
| 1-propynylisatin-INH Schiff base | Relative Bioavailability (Frel) | 183.15% | Compared to Isoniazid |
| 1-propylisatin-INH Schiff base | Relative Bioavailability (Frel) | 443.25% | Compared to Isoniazid |
Unable to Generate Article Due to Lack of Specific Research Data
Following a comprehensive search for scientific literature, it has been determined that there is insufficient available research data specifically focused on the computational and molecular modeling studies of This compound to generate the requested article.
The specified outline requires in-depth information on:
Computational Chemistry and Molecular Modeling Studies
Predictive Modeling for Biological Activity
The existing body of research in computational chemistry predominantly focuses on derivatives of isonicotinic acid, most notably isonicotinic acid hydrazide (isoniazid) , due to its significance as an antitubercular agent. While extensive molecular docking, DFT, and QSAR studies have been conducted on isoniazid (B1672263) and its analogues to understand their mechanism of action and to design new potential drugs, similar studies specifically characterizing isonicotinic anhydride (B1165640) are not available in the public domain.
Adhering to the strict instructions to focus solely on "Isonicotinic anhydride" and not introduce information outside the provided scope, it is not possible to produce a scientifically accurate and thorough article as requested. Creating content for the specified sections would require extrapolating from related but distinct compounds, which would compromise the scientific integrity and accuracy of the article.
Environmental and Industrial Chemistry Research Applications
Derivatization for Analytical Methods (e.g., Fluorescence Derivatization)
Derivatization is a common strategy in analytical chemistry, particularly in chromatography, to improve the detectability and separation of analytes. researchgate.netactascientific.com This often involves attaching a "tag" to the analyte molecule that possesses a property, such as strong UV absorbance or fluorescence, which the original analyte lacks. libretexts.org Acid anhydrides are a well-established class of derivatizing agents, reacting with functional groups like alcohols, phenols, and primary and secondary amines to form stable esters and amides, respectively. chemguide.co.uklibretexts.org
While specific applications of isonicotinic anhydride (B1165640) as a derivatizing agent are not extensively documented in the literature, its chemical structure suggests it would be a viable candidate for such purposes. The isonicotinyl group that it would introduce into an analyte molecule contains a pyridine (B92270) ring, which is a chromophore that absorbs UV light. This would enable or enhance the detection of otherwise non-UV-active compounds by High-Performance Liquid Chromatography (HPLC) with a UV detector. sielc.com
Fluorescence Derivatization:
For enhanced sensitivity, fluorescence detection is often preferred. While isonicotinic anhydride itself is not fluorescent, it can be used to introduce a functionality that can either be further reacted to attach a fluorophore or that inherently enhances fluorescence. The derivatization process can be tailored for either pre-column or post-column applications in HPLC. actascientific.com
The general principle of using an anhydride for derivatization involves the reaction with a nucleophilic group on the analyte. For example, the reaction of an anhydride with an alcohol or a phenol (B47542) yields an ester, while the reaction with a primary or secondary amine produces an amide. chemguide.co.ukasianpubs.org These reactions are often facilitated by a catalyst and may require specific solvents and temperatures to proceed efficiently. asianpubs.orgambeed.com
The table below illustrates the potential reactions of this compound with common functional groups for derivatization purposes.
| Analyte Functional Group | Reactant | Product | Purpose of Derivatization |
| Primary/Secondary Amine | This compound | Isonicotinamide | Introduction of a UV-active chromophore |
| Alcohol | This compound | Isonicotinate (B8489971) Ester | Introduction of a UV-active chromophore |
| Phenol | This compound | Phenyl Isonicotinate | Introduction of a UV-active chromophore |
Although reagents like dansyl chloride, o-phthalaldehyde (B127526) (OPA), and fluorescamine (B152294) are more commonly used for fluorescence derivatization of amines and amino acids, the principle of using a reactive acylating agent like this compound remains a valid chemical strategy. actascientific.comlibretexts.org The development of new derivatizing agents is an ongoing area of research in analytical chemistry, and the properties of the isonicotinyl group could offer advantages in terms of the stability of the derivative or its chromatographic behavior.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing isonicotinic anhydride in a laboratory setting?
- This compound is typically synthesized via the dehydration of isonicotinic acid using a dehydrating agent such as thionyl chloride (SOCl₂) or acetic anhydride. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents like dimethylformamide (DMF) to prevent hydrolysis . Post-synthesis, purification via recrystallization or chromatography is recommended. Characterization should include melting point analysis (133°C) and spectroscopic techniques (¹H/¹³C NMR, IR) to confirm structure and purity .
Q. How should researchers safely handle and store this compound to prevent decomposition or hazards?
- This compound is water-reactive and releases toxic gases upon contact with moisture. Handling requires PPE (gloves, chemical goggles, lab coat) and a chemical fume hood. Storage must be in a cool, dry place, tightly sealed in moisture-resistant containers. Avoid exposure to humid air or steam, as this can trigger violent reactions . Spills should be managed using dry sand or earth—never water —and contaminated materials must be disposed of as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound purity and structure?
- Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the aromatic pyridine ring and anhydride functional groups.
- IR spectroscopy to identify carbonyl stretching vibrations (~1770–1820 cm⁻¹ for anhydride C=O).
- Mass spectrometry (HRMS) to verify molecular weight (228.20 g/mol) and fragmentation patterns.
- Melting point analysis (133°C) as a quick purity check . For advanced structural data, SDF/MOL files (as used for isophthalic anhydride in ) can be adapted for computational modeling .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using this compound as an acylating agent in multi-step syntheses?
- Solvent choice : Use anhydrous DMF or dichloromethane (DCM) to minimize side reactions.
- Temperature control : Reactions are often conducted at 0–25°C to balance reactivity and stability.
- Catalytic additives : Employ bases like triethylamine to scavenge HCl byproducts during acylation.
- Reaction monitoring : Use TLC or HPLC to track progress and prevent over-acylation. For peptide coupling, follow protocols similar to propylphosphonic anhydride (T3P)-mediated reactions, ensuring inert conditions and stoichiometric precision .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying moisture levels?
- Controlled humidity experiments : Use gloveboxes or sealed reactors with desiccants to isolate moisture effects.
- Karl Fischer titration : Quantify trace water in solvents or reagents to identify contamination sources.
- Kinetic studies : Compare reaction rates under dry vs. humid conditions to model hydrolysis pathways. Contradictions in stability data may arise from undetected moisture ingress during storage or handling—rigorous drying protocols are critical .
Q. In catalytic applications, how does the use of this compound compare to other acylating agents in terms of efficiency and byproduct formation?
- Efficiency : this compound offers high electrophilicity due to its electron-deficient pyridine ring, enabling faster acylation than acetic anhydride in certain substrates.
- Byproduct profile : Unlike acetic anhydride (which generates acetic acid), this compound produces isonicotinic acid, which can act as a weak acid catalyst in some reactions.
- Case study : In Friedländer annulation or benzazole synthesis, compare yields and side products with T3P or other anhydrides, leveraging design-of-experiment (DoE) frameworks to optimize variables (e.g., molar ratios, temperature) .
Methodological Notes
- Contradiction analysis : When conflicting data arise (e.g., unexpected stability in aqueous media), validate experimental conditions (e.g., moisture levels, solvent purity) and replicate studies with controlled variables .
- Safety protocols : Always prioritize inert atmosphere handling and rigorous moisture control to mitigate risks of violent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
